

# confirming the efficacy of avibactam against clinical isolates with specific resistance mutations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Avibactam sodium dihydrate

Cat. No.: B12400378

Get Quote

# Avibactam's Efficacy Against Drug-Resistant Bacteria: A Comparative Analysis

A comprehensive review of experimental data confirms the potent activity of avibactam, in combination with ceftazidime, against clinical isolates of Enterobacterales harboring specific and challenging resistance mutations. This guide provides a detailed comparison of its efficacy, particularly against isolates producing Klebsiella pneumoniae carbapenemase (KPC), oxacillinase-48 (OXA-48)-like carbapenemases, and New Delhi metallo-β-lactamase (NDM), offering valuable insights for researchers, scientists, and drug development professionals.

Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, restores the activity of the cephalosporin ceftazidime against a broad spectrum of Gram-negative bacteria that have acquired resistance through the production of  $\beta$ -lactamase enzymes. The combination, ceftazidime-avibactam, has demonstrated significant in vitro activity against key carbapenem-resistant Enterobacterales (CRE), a group of pathogens posing a serious global health threat.

# Comparative Efficacy Against Key Resistance Mechanisms

The effectiveness of ceftazidime-avibactam varies depending on the specific carbapenemase produced by the bacterial isolate.



#### **KPC-Producing Enterobacterales**

Ceftazidime-avibactam exhibits robust activity against KPC-producing isolates, which are a common cause of healthcare-associated infections. In a study of 347 KPC-producing Klebsiella pneumoniae (KPC-KP) clinical isolates, 99.7% were found to be susceptible to ceftazidime-avibactam, with a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) of  $2/4 \mu g/mL[1]$ . Another study on KPC-producing K. pneumoniae also demonstrated high susceptibility, with MICs for ceftazidime-avibactam ranging from 0.125/4 to 1/4 mg/L for susceptible isolates[2].

#### **OXA-48-like-Producing Enterobacterales**

Ceftazidime-avibactam is also a potent agent against isolates producing OXA-48-like carbapenemases. A global surveillance study from 2016 to 2020 found that against 1,690 Enterobacterales isolates carrying blaOXA-48-like, the overall susceptibility to ceftazidime-avibactam was 78.6%[3][4]. However, when metallo- $\beta$ -lactamase (MBL)-negative isolates were considered, the susceptibility increased to 99.0%[3]. Another study focusing on 113 OXA-48-producing Enterobacterales reported a 99.1% susceptibility rate, with an MIC90 of 2 mg/L[5]. For isolates co-producing OXA-48 and other  $\beta$ -lactamases like ESBLs, ceftazidime-avibactam maintained high activity[5].

#### **NDM-Producing Enterobacterales**

In contrast to its efficacy against KPC and OXA-48 producers, avibactam does not inhibit metallo-β-lactamases (MBLs) such as NDM. Consequently, ceftazidime-avibactam is generally not effective against NDM-producing isolates when used alone. Studies have consistently shown high rates of resistance to ceftazidime-avibactam among NDM-producing K. pneumoniae and other Enterobacterales[6]. However, combination therapies are being explored. For instance, the addition of aztreonam to ceftazidime-avibactam has shown promising results in restoring activity against MBL-producing strains[7][8].

#### **Quantitative Data Summary**

The following tables summarize the in vitro activity of ceftazidime-avibactam and comparator agents against clinical isolates with specific resistance mutations.



Table 1: In Vitro Activity of Ceftazidime-Avibactam and Comparators against KPC-Producing Klebsiella pneumoniae

| Antimicrobi<br>al Agent   | Number of Isolates | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Susceptibili<br>ty (%) | Reference |
|---------------------------|--------------------|------------------|------------------|------------------------|-----------|
| Ceftazidime-<br>Avibactam | 347                | 1/4              | 2/4              | 99.7                   | [1]       |
| Meropenem                 | 347                | ≥256             | ≥256             | -                      | [1]       |
| Colistin                  | 12                 | -                | -                | 100                    | [1]       |

Table 2: In Vitro Activity of Ceftazidime-Avibactam and Comparators against OXA-48-like-Producing Enterobacterales

| Antimicrobi<br>al Agent                         | Number of Isolates | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Susceptibili<br>ty (%) | Reference |
|-------------------------------------------------|--------------------|------------------|------------------|------------------------|-----------|
| Ceftazidime-<br>Avibactam                       | 1690               | -                | >128             | 78.6                   | [3][4]    |
| Ceftazidime-<br>Avibactam<br>(MBL-<br>negative) | 1380               | -                | 2                | 99.0                   | [3]       |
| Ceftazidime-<br>Avibactam                       | 113                | 0.5              | 2                | 99.1                   | [5]       |
| Amikacin                                        | 113                | 4                | 32               | 83.2                   | [5]       |
| Meropenem-<br>Vaborbactam                       | 113                | 2                | 32               | 69.9                   | [5]       |

Table 3: In Vitro Activity of Ceftazidime-Avibactam against NDM-Producing Klebsiella pneumoniae



| Antimicrobi<br>al Agent                  | Number of Isolates | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Susceptibili<br>ty (%)  | Reference |
|------------------------------------------|--------------------|------------------|------------------|-------------------------|-----------|
| Ceftazidime-<br>Avibactam                | 23                 | -                | -                | 0                       | [6]       |
| Ceftazidime-<br>Avibactam +<br>Aztreonam | -                  | -                | -                | Synergistic<br>Activity | [7][8]    |

## **Experimental Protocols**

The majority of the cited studies utilized the broth microdilution method to determine the Minimum Inhibitory Concentrations (MICs) of ceftazidime-avibactam and comparator agents. This methodology is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

#### **Broth Microdilution Method (Based on CLSI M07)**

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterial isolate.[9] [10]

- Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth medium to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 108 colony-forming units (CFU)/mL.
- Serial Dilution: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates. For ceftazidime-avibactam testing, avibactam is typically maintained at a fixed concentration of 4 μg/mL.[11][12]
- Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 105 CFU/mL.
- Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.



- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
- Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603, are tested concurrently to ensure the accuracy and reproducibility of the results.[13][14]

### **Visualizing Resistance and Testing Workflows**

The following diagrams illustrate the mechanisms of  $\beta$ -lactam resistance and the workflow for determining antimicrobial susceptibility.



Click to download full resolution via product page

Caption: Mechanism of  $\beta$ -lactam resistance and the role of avibactam.





Click to download full resolution via product page

Caption: Experimental workflow for MIC determination by broth microdilution.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]
- 2. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Ceftazidime-Avibactam and Comparators against Pathogens
   Harboring OXA-48 and AmpC Alone or in Combination with Other β-Lactamases Collected
   from Phase 3 Clinical Trials and an International Surveillance Program PMC
   [pmc.ncbi.nlm.nih.gov]
- 6. mjima.org [mjima.org]
- 7. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidimeavibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]
- 8. Evaluation of ceftazidime/avibactam for treatment of carbapenemase-producing carbapenem-resistant Enterobacterales with OXA-48 and/or NDM genes with or without combination therapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]



- 13. researchgate.net [researchgate.net]
- 14. labspec.org [labspec.org]
- To cite this document: BenchChem. [confirming the efficacy of avibactam against clinical isolates with specific resistance mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400378#confirming-the-efficacy-of-avibactamagainst-clinical-isolates-with-specific-resistance-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com